2,4-Dimethoxy-1-(phenylsulfanyl)benzene
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Overview
Description
2,4-Dimethoxy-1-(phenylsulfanyl)benzene is an organic compound with the molecular formula C14H14O2S It is characterized by the presence of two methoxy groups and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1-(phenylsulfanyl)benzene typically involves the reaction of 2,4-dimethoxybenzene with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-1-(phenylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,4-Dimethoxy-1-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-1-(phenylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzene: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
1-(Phenylsulfanyl)benzene: Lacks the methoxy groups, leading to variations in its chemical behavior and applications.
2,4-Dimethoxy-1-(methylsulfanyl)benzene:
Uniqueness
2,4-Dimethoxy-1-(phenylsulfanyl)benzene is unique due to the presence of both methoxy and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and synthetic transformations.
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2,4-dimethoxy-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-15-11-8-9-14(13(10-11)16-2)17-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
PNQCYLFFRJHKNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2)OC |
Origin of Product |
United States |
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